Human GAT1 Binding Affinity (Ki) Compared to Structurally Similar Nitro‑Benzodioxole Ester
In a head‑to‑head competitive MS binding assay using human GAT1 expressed in HEK293 cells, 6‑nitro‑1,3‑benzodioxol‑5‑yl benzoate exhibited a Ki of 1.10 μM (1,100 nM) [1]. A close structural analog, (6‑nitro‑1,3‑benzodioxol‑5‑yl)methyl acetate (BDBM50063498), showed a substantially weaker Ki of >10 μM under identical assay conditions, confirming that replacement of the benzoate ester with a methyl‑acetate side‑chain markedly reduces affinity [1][2].
| Evidence Dimension | Binding affinity (Ki) for human GAT1 |
|---|---|
| Target Compound Data | Ki = 1.10 μM (1,100 nM) |
| Comparator Or Baseline | (6‑Nitro‑1,3‑benzodioxol‑5‑yl)methyl acetate – Ki >10 μM |
| Quantified Difference | Approximately 10‑fold higher affinity (lower Ki) for the target benzoate ester |
| Conditions | Human GAT1‑HEK293, [³H]GABA competitive MS binding, NO‑711 as unlabelled marker |
Why This Matters
A ~10‑fold affinity gap directly impacts the compound's utility as a pharmacological probe; the benzoate ester is significantly more potent for occupying GAT1 at relevant concentrations, making it the preferred choice for dose–response studies.
- [1] BindingDB. PrimarySearch_ki entry 50045457 – Human GAT1 Ki data for BDBM50063508. Accessed 2026-04-27. View Source
- [2] BindingDB. BDBM50063498 affinity data – Human GAT1 Ki. Accessed 2026-04-27. View Source
